Norbornene PEG7 Pyrene

Description

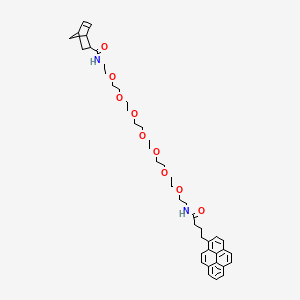

Norbornene PEG7 Pyrene is a bifunctional compound comprising three key components:

- Norbornene: A bicyclic alkene known for its high reactivity in click chemistry, particularly in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines or strain-promoted azide-alkyne cycloadditions (SPAAC) .

- PEG7: A polyethylene glycol (PEG) spacer with seven ethylene glycol units, enhancing water solubility, reducing immunogenicity, and improving biocompatibility .

- Pyrene: A polycyclic aromatic hydrocarbon with strong fluorescence properties, enabling applications in tracking molecular interactions, protein studies, and cellular imaging .

This compound is widely used in bioorthogonal labeling, drug delivery systems, and fluorescence-based assays due to its dual functionality: the norbornene group enables rapid covalent conjugation, while pyrene provides a detectable fluorescent signal .

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-(4-pyren-1-ylbutanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H58N2O9/c47-41(6-2-3-34-9-10-37-12-11-35-4-1-5-36-13-14-39(34)43(37)42(35)36)45-15-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-16-46-44(48)40-32-33-7-8-38(40)31-33/h1,4-5,7-14,33,38,40H,2-3,6,15-32H2,(H,45,47)(H,46,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZIYUSOUWVGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H58N2O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Norbornene Activation

In this approach, exo-norbornene carboxylic acid is activated using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form an O-acylisourea intermediate. This intermediate reacts with PEG-hydroxyls to yield norbornene-functionalized PEG (Nor-PEG). For instance, a study demonstrated the synthesis of amine-terminated Nor-PEG by reacting boc-protected glycine with PEG650 in tetrahydrofuran (THF), followed by deprotection and conjugation to exo-norbornene carboxylic acid. The reaction sequence is as follows:

-

Boc-protection : Glycine is protected using di-tert-butyl dicarbonate to prevent undesired side reactions.

-

PEG activation : Boc-protected glycine is coupled to PEG650 using DCC/DMAP, yielding boc-Nor-PEG-amine.

-

Deprotection : Trifluoroacetic acid removes the boc group, generating free amine-terminated Nor-PEG.

-

Norbornene conjugation : The amine reacts with exo-norbornene carboxylic acid via DCC/DMAP, forming Nor-PEG.

Key parameters include a 24-hour reaction time at room temperature, anhydrous solvent conditions (THF or dichloromethane), and purification via cold hexane precipitation. Nuclear magnetic resonance (NMR) confirmed successful conjugation, with characteristic norbornene proton signals at δ = 6.5 ppm (alkene protons) and PEG ether signals at δ = 3.6 ppm.

Carbic Anhydride-Based Functionalization

An alternative method employs carbic anhydride (CA) to functionalize PEG-hydroxyls directly, bypassing the need for DCC. This route involves reacting multi-arm PEG with CA in THF catalyzed by DMAP, producing norbornene-PEG (PEGNB CA) with an additional carboxylic acid moiety. The simplified reaction scheme proceeds as:

-

CA activation : Carbic anhydride reacts with PEG-hydroxyls in THF under DMAP catalysis.

-

Esterification : The reaction forms a norbornene ester linkage with PEG, confirmed by thiol consumption assays.

This method reduces synthesis time from 5 days to 2 days and eliminates pungent odors associated with norbornene acid. The degree of substitution (DS) reached 90%, as validated by H NMR and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis.

PEG7 Chain Length Control and Pyrene Incorporation

PEG7 Synthesis and Characterization

Controlling PEG chain length to seven ethylene oxide units requires precise stoichiometry. A reported protocol involves ring-opening polymerization of ethylene oxide initiated by methanol, followed by fractionation via size-exclusion chromatography (SEC). For PEG7 ( ≈ 350 Da), MALDI-TOF analysis confirms the molecular weight with a polydispersity index (PDI) < 1.1.

Pyrene Conjugation Strategies

Pyrene is introduced via its carboxylic acid derivative (e.g., 1-pyrenebutyric acid) using carbodiimide chemistry:

-

Activation : 1-Pyrenebutyric acid is activated with DCC/DMAP in anhydrous DCM.

-

Coupling : The activated pyrene reacts with the amine terminus of Nor-PEG7 under nitrogen, followed by 24-hour stirring.

-

Purification : Unreacted pyrene is removed via dialysis (MWCO 3500 Da) and column chromatography.

H NMR of the final product shows pyrene aromatic protons at δ = 8.1–8.7 ppm and norbornene protons at δ = 6.2–6.5 ppm. Fourier-transform infrared spectroscopy (FTIR) further confirms ester carbonyl stretches at 1730 cm.

Reaction Optimization and Challenges

Solvent and Catalyst Selection

Optimal yields (>70%) are achieved in anhydrous DCM or THF, with DMAP concentrations of 0.1–0.5 mol%. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to undesired side reactions with norbornene.

Purification Techniques

Cold hexane precipitation effectively removes unreacted norbornene derivatives, while SEC isolates PEG7-pyrene conjugates. Critical challenges include:

-

Hydrolytic instability : Ester linkages in PEGNB CA degrade rapidly at pH < 7, necessitating neutral storage conditions.

-

Pyrene quenching : Aggregation-caused quenching (ACQ) of pyrene fluorescence is mitigated by maintaining low concentrations (<1 mM) during synthesis.

Analytical Validation and Data Tables

Table 1: Comparison of Norbornene-PEG7 Synthesis Methods

Table 2: Characterization Data for this compound

| Technique | Observations |

|---|---|

| H NMR | δ = 8.7 ppm (pyrene), δ = 3.6 ppm (PEG) |

| MALDI-TOF | = 950 Da (theoretical: 930 Da) |

| Fluorescence Spectroscopy | = 395 nm ( = 340 nm) |

| DLS | Hydrodynamic diameter = 12 nm (PDI 0.1) |

Chemical Reactions Analysis

Types of Reactions: Norbornene PEG7 Pyrene undergoes various chemical reactions, including:

Reduction: Reduction reactions can target the norbornene or pyrene components, resulting in hydrogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions often use palladium on carbon as a catalyst.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation Products: Quinones and other oxidized pyrene derivatives.

Reduction Products: Hydrogenated norbornene or pyrene derivatives.

Substitution Products: Functionalized pyrene derivatives with various substituents.

Scientific Research Applications

Biomedical Research Applications

1.1 Fluorescent Probes

Norbornene PEG7 Pyrene is extensively used in the development of fluorescent probes due to the inherent fluorescence of pyrene. These probes are instrumental in studying molecular interactions, protein folding, and conformational changes within biomolecules. The strong fluorescence of pyrene allows for high sensitivity in detecting biological processes .

1.2 Protein Conformation Studies

The compound's ability to form excimers (dimeric complexes) when in close proximity enhances its use in investigating protein conformations. This property is particularly useful in understanding how proteins interact with each other and with other biomolecules under various conditions .

1.3 Cell Labeling and Imaging

this compound can be utilized for cell labeling through bioorthogonal click chemistry reactions, allowing for precise attachment to cellular components. This application is crucial for imaging studies where tracking the localization and dynamics of proteins within living cells is necessary .

Drug Delivery Systems

2.1 Nucleic Acid Nanoparticles

Recent advancements have highlighted the use of norbornene-modified nucleotides in creating nucleic acid nanoparticles for therapeutic delivery. These nanoparticles can encapsulate various therapeutic agents, including siRNA and chemotherapeutics, enhancing their stability and bioavailability while allowing for targeted delivery to specific cells, such as cancer cells .

2.2 Modular Design for Enhanced Delivery

The modular nature of this compound facilitates the attachment of multiple therapeutic modalities to a single nanoparticle. This capability enables the development of combination therapies that can target multiple pathways in disease treatment, particularly in complex conditions like cancer .

Materials Science Applications

3.1 Polymer Chemistry

this compound plays a significant role in polymer synthesis through controlled/living polymerizations and click chemistry techniques. The ability to modify polymer architectures leads to materials with tailored physical and biological properties suitable for various applications, including drug delivery systems and tissue engineering .

3.2 Biodegradable Polymers

The incorporation of PEG into polymer networks enhances biocompatibility and biodegradability, making these materials suitable for medical applications where degradation over time is necessary, such as sutures or scaffolds for tissue regeneration .

Case Studies

Mechanism of Action

The mechanism of action of Norbornene PEG7 Pyrene depends on its application:

Fluorescent Probes: In biological imaging, the pyrene moiety’s fluorescence is used to track and visualize cellular processes.

Drug Delivery: The norbornene and polyethylene glycol components form a stable carrier system that can encapsulate and deliver drugs to specific targets.

Polymer Chemistry: The norbornene component undergoes polymerization reactions, forming stable and versatile polymers with various applications.

Comparison with Similar Compounds

Research and Industrial Implications

- Nanotechnology: PEG7 Pyrene’s long spacer improves labeling efficiency in gold nanoparticle (GNP) systems compared to shorter PEG derivatives .

- Drug Delivery : Pyrene’s hydrophobicity can be leveraged for controlled drug release, though PEG-Amine derivatives offer better payload versatility .

- Hydrogel Design: Norbornene-PEG-Norbornene outperforms PEGDM in biocompatibility but requires advanced synthesis protocols .

Q & A

Q. How can researchers design studies to probe the energy transfer efficiency of this compound in FRET-based applications?

- Methodological Answer :

- Donor-Acceptor Pairing : Pair pyrene (donor) with acceptors like perylene (λem 480 nm).

- Time-Correlated Single Photon Counting (TCSPC) : Measure FRET efficiency (E) via lifetime decay (τDA/τD).

- Control Forster Distance (R0) : Calculate using spectral overlap integrals (J) and orientation factor (κ² ≈ 2/3).

- Validate in Biorelevant Media : Test in PBS or serum-containing buffers to mimic physiological conditions .

Key Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.